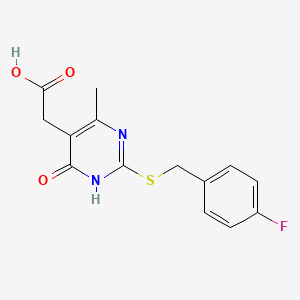

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

描述

This compound features a dihydropyrimidinone core substituted with a 4-fluorobenzylthio group at position 2, a methyl group at position 4, and an acetic acid moiety at position 5. Its molecular formula is C₁₅H₁₄FN₂O₃S, with a molecular weight of 333.35 g/mol.

属性

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c1-8-11(6-12(18)19)13(20)17-14(16-8)21-7-9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,18,19)(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZJCMTYQWBIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with a fluorobenzyl halide in the presence of a base.

Acetylation: The final step involves the acetylation of the pyrimidine derivative to introduce the acetic acid moiety, typically using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles including amines, thiols, and halides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted pyrimidine derivatives with different functional groups.

科学研究应用

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group can enhance the binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues of Dihydropyrimidinone Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Toxicity and Pharmacokinetic Considerations

- Metabolism : Ester derivatives (CAS 1928823-70-4) are prone to hydrolysis in vivo, releasing acetic acid, whereas the target compound’s free acid form may undergo direct renal excretion or conjugation .

生物活性

2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a synthetic organic compound that belongs to the pyrimidine derivatives class. It has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. This article presents a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Pyrimidine Ring : Central to its biological activity.

- Fluorobenzylthio Group : Enhances binding affinity to molecular targets.

- Acetic Acid Moiety : Contributes to solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₁N₃O₄S |

| Molecular Weight | 371.47 g/mol |

| CAS Number | 952000-81-6 |

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The fluorobenzylthio group is believed to enhance binding affinity, while the pyrimidine ring facilitates hydrogen bonding and other interactions.

Potential Targets

- Enzymes : The compound may inhibit various enzymes involved in inflammatory pathways.

- Receptors : Interaction with specific receptors can modulate cellular responses.

Anticancer Activity

Research indicates that 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid exhibits significant anticancer properties. In vitro studies have shown:

- Inhibition of Cancer Cell Proliferation : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, the compound exhibited an IC₅₀ value of approximately 15 µM, indicating potent inhibitory activity against cell proliferation .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In animal models, it has shown:

- Reduction in Inflammatory Markers : Significant decreases in TNF-alpha and IL-6 levels were observed following administration.

Case Study: Animal Model of Inflammation

In a carrageenan-induced paw edema model, administration of the compound at doses of 10 mg/kg resulted in a reduction of paw swelling by up to 50% compared to controls .

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been tested against viral infections such as influenza and HIV.

Research Findings

常见问题

Q. What synthetic methodologies are recommended for preparing 2-(2-((4-Fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the pyrimidinone core via cyclization of substituted thioureas or amidines under basic conditions (e.g., NaOH in ethanol) .

- Step 2 : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) at controlled temperatures (60–80°C) .

- Step 3 : Acetic acid side-chain incorporation through alkylation or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine . Key Considerations : Optimize pH and temperature to avoid side reactions (e.g., hydrolysis of the thioether bond). Purity is assessed via HPLC (>95%) or TLC .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, thioether signals at δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 365.08) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and confirm the dihydropyrimidinone ring conformation (if crystals are obtainable) .

Advanced Research Questions

Q. How can kinetic parameters for thioether bond stability be determined under physiological conditions?

- Experimental Design :

- Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via LC-MS at intervals (0, 6, 12, 24 hrs).

- Compare with control conditions (e.g., acidic/basic buffers) to assess pH sensitivity .

- Data Analysis : Use first-order kinetics to calculate half-life () and activation energy () via Arrhenius plots. Contradictions in rate constants may arise from solvent polarity or competing hydrolysis pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. antimicrobial effects)?

- Systematic Profiling : Conduct parallel assays (e.g., COX-2 inhibition for anti-inflammatory activity, MIC tests against S. aureus and E. coli for antimicrobial effects) under standardized conditions .

- Structural Comparisons :

Q. How do structural modifications (e.g., fluorobenzyl substitution) influence pharmacological properties?

- Methodology :

- Synthesize analogs with alternative substituents (e.g., 2-fluoro, 3-chloro benzyl groups).

- Evaluate lipophilicity (logP via shake-flask method), solubility, and protein binding (SPR or equilibrium dialysis) .

- Key Findings :

- 4-Fluorobenzyl enhances blood-brain barrier penetration (logP ≈ 2.5) compared to non-fluorinated analogs (logP ≈ 1.8) .

- Methyl at position 4 stabilizes the dihydropyrimidinone ring, reducing metabolic degradation in liver microsomes .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for this compound?

- Potential Causes :

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) affect aqueous solubility. Use powder X-ray diffraction (PXRD) to identify phases .

- pH Dependency : Solubility increases in alkaline conditions (pH > 8) due to deprotonation of the acetic acid moiety. Ensure consistent pH reporting .

- Resolution : Standardize solubility assays using USP methods and disclose solvent systems (e.g., DMSO stock concentration) .

Comparative Studies

Q. How does this compound compare to structurally related pyrimidinone derivatives in kinase inhibition assays?

- Approach :

- Test against a kinase panel (e.g., CDK2, EGFR) using fluorescence polarization.

- Correlate activity with electronic effects of the 4-fluorobenzyl group (e.g., Hammett σ values) .

- Results :

- The parent compound shows moderate CDK2 inhibition (IC₅₀ ≈ 1.2 µM), outperforming non-fluorinated analogs (IC₅₀ > 5 µM) due to enhanced hydrophobic interactions .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。